molecular formula C22H24N2O5S B599544 Fmoc-HoCys(Acm)-OH CAS No. 150281-21-3

Fmoc-HoCys(Acm)-OH

Cat. No. B599544
M. Wt: 428.503
InChI Key: LKXJXPIRDOELQS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-HoCys(Acm)-OH, also known as (2S)-4-{[(Acetylamino)methyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a homolog of cysteine .


Synthesis Analysis

Fmoc-HoCys(Acm)-OH is synthesized from L-methionine. It can also be used for the synthesis of solid phase peptide .


Molecular Structure Analysis

The molecular formula of Fmoc-HoCys(Acm)-OH is C22H24N2O5S. It has an average mass of 428.501 Da and a monoisotopic mass of 428.140594 Da .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-HoCys(Acm)-OH is 428.50 g/mol .

Scientific Research Applications

Hybrid Nanomaterial Development

Fmoc-protected amino acids have been utilized to create hybrid hydrogels incorporating functionalized single-walled carbon nanotubes (f-SWCNTs), demonstrating enhanced thermal stability and electrical conductivity. This approach, using Fmoc-Phe-OH as a model, exemplifies the potential for designing advanced materials with tailored physical properties for various applications, including sensors and conductive materials (Roy & Banerjee, 2012).

Antibacterial Composite Materials

Research on fluorenylmethyloxycarbonyl (Fmoc)-decorated self-assembling building blocks has demonstrated their promising applications in developing antibacterial and anti-inflammatory materials. These materials leverage the intrinsic antibacterial capabilities of self-assembling nanostructures, offering innovative solutions for creating composites with significant biomedical applications, such as in wound dressings and implantable devices (Schnaider et al., 2019).

Supramolecular Hydrogels

The development of supramolecular hydrogels from FMOC-functionalized amino acids showcases the biocompatible and biodegradable nature of these materials. Such hydrogels have been studied for their antimicrobial activities, highlighting their potential in medical applications, including drug delivery systems and scaffolding for tissue engineering (Croitoriu et al., 2021).

Peptide Crosslinker Synthesis

Fmoc chemistry has been applied to synthesize peptide crosslinkers with applications in biomimetic scaffold fabrication for tissue engineering. This illustrates the compound's role in creating functional biomaterials capable of mimicking the extracellular matrix to support cell growth and tissue regeneration (He & Jabbari, 2006).

Functional and Structural MR Image Analysis

While not directly related to Fmoc-HoCys(Acm)-OH, advancements in functional magnetic resonance imaging (fMRI) preprocessing tools, such as fMRIPrep, demonstrate the broad scope of scientific research applications ranging from material science to biomedical imaging. These tools enable high-quality, reproducible research outputs essential for understanding complex biological systems (Esteban et al., 2018).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXJXPIRDOELQS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-HoCys(Acm)-OH

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